(4-(Acetamidomethyl)phenyl)boronic acid

Descripción general

Descripción

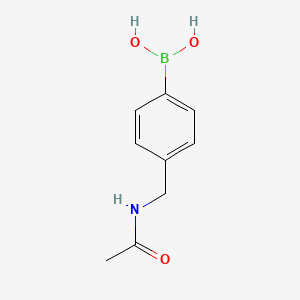

(4-(Acetamidomethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H12BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of 4-(Acetamidomethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Copper(I)-Mediated Click Reactions

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-linked derivatives. Fluoride ions (e.g., KF) are critical for protecting the boronic acid group during these reactions, preventing undesired side reactions and improving yields .

Example Reaction:

Reaction with 4-bromophenylacetylene under Cu(I) catalysis yields 4-((2-(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)acetamido)methyl)phenylboronic acid (C-iii) .

| Condition | Yield (Without Fluoride) | Yield (With Fluoride) |

|---|---|---|

| 50% ACN in H₂O, 3 mL/min | 60% | 71% |

Key Data:

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed cross-coupling with aryl halides. The acetamidomethyl substituent does not hinder coupling efficiency but may influence regioselectivity in polyhalogenated substrates .

General Mechanism:

Applications:

- Synthesis of biaryl structures for pharmaceutical intermediates .

- Coupling with bromo-hexanamide derivatives to form nitrile-containing products .

Boroxine Formation via Dehydration

Like other boronic acids, this compound reversibly dehydrates to form boroxine trimers under thermal or acidic conditions .

Equilibrium:

Impact of Substituent:

The acetamidomethyl group increases steric hindrance, potentially slowing trimerization compared to unsubstituted phenylboronic acid .

Esterification with Diols

The boronic acid reacts with diols (e.g., sugars) to form cyclic boronate esters, a reaction exploited in sensor applications .

Example:

Binding with vicinal diols (e.g., glucose) under alkaline conditions:

Key Features:

- Reversible binding with equilibrium influenced by pH and diol concentration .

- Fluorescence quenching observed upon ester formation, useful for sugar sensing .

Halodeboronation

The boronic acid undergoes halodeboronation with aqueous halogens (Br₂, Cl₂, I₂) to form aryl halides .

Reaction:

Yield Data:

Coordination with Transition Metals

The boronic acid acts as a ligand in metal-catalyzed reactions. For example, it facilitates oxygen transfer in nickel-catalyzed amidation reactions .

Mechanistic Insight (DFT Studies):

- Forms tetrahedral boron intermediates (e.g., A and B ) during catalytic cycles .

- Key steps: Nucleophilic substitution by the boronic acid’s hydroxyl group, followed by nitrile formation .

Functional Group Transformations

The acetamidomethyl group undergoes hydrolysis to regenerate the amine, enabling post-synthetic modifications .

Example:

Aplicaciones Científicas De Investigación

(4-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is explored for its potential as a biochemical probe or inhibitor, targeting specific enzymes or proteins.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of (4-(Acetamidomethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving these interactions, which can modulate biological processes or chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid

- (4-Methoxyphenyl)boronic acid

- (4-Trifluoromethylphenyl)boronic acid

Uniqueness

(4-(Acetamidomethyl)phenyl)boronic acid is unique due to the presence of the acetamidomethyl group, which imparts distinct reactivity and properties compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various applications .

Actividad Biológica

(4-(Acetamidomethyl)phenyl)boronic acid is a derivative of phenylboronic acid, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- Chemical Formula : C₉H₁₂BNO₃

- Molecular Weight : 181.01 g/mol

- Structure :

Boronic acids, including this compound, act primarily through their ability to reversibly bind to vicinal nucleophiles. This property allows them to function as enzyme inhibitors, particularly against serine β-lactamases (SBLs). The binding mechanism involves the formation of boronate esters with the hydroxyl groups of amino acids at the active sites of enzymes, which can inhibit their function .

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, particularly those resistant to β-lactam antibiotics.

- Inhibition Studies :

| Strain | Inhibitory Concentration (IC50) | Synergy with Meropenem |

|---|---|---|

| Klebsiella pneumoniae | 2.5 µM | Yes (FICI < 0.5) |

| Pseudomonas aeruginosa | 3.0 µM | Moderate (FICI ~ 0.6) |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Boronic acids have shown promise in targeting proteasomes in cancer cells.

- Mechanism :

- By inhibiting proteasome activity, this compound may induce apoptosis in cancer cells.

- Case Study :

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 30% reduction |

| HeLa (Cervical Cancer) | 10 | 50% reduction |

Research Findings

Recent literature highlights the versatility of boronic acids in medicinal chemistry:

Propiedades

IUPAC Name |

[4-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJVNKSOLIUBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624586 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-41-1 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Acetylamino)methyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.